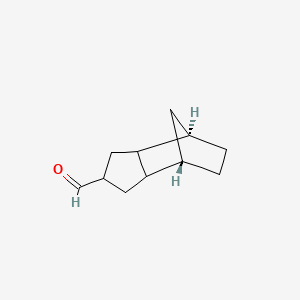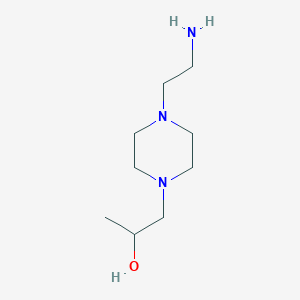
1-Piperazineethanol,4-(2-aminoethyl)--alpha--methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) is a chemical compound with the molecular formula C9H21N3O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of 1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) typically involves the reaction of piperazine with an appropriate alkylating agent under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use .
Comparación Con Compuestos Similares
1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) can be compared with other similar compounds, such as:
- 1-Piperazineethanol,4-(2-aminoethyl)–alpha–ethyl
- 1-Piperazineethanol,4-(2-aminoethyl)–alpha–propyl
These compounds share similar structures but may exhibit different properties and applications, highlighting the uniqueness of 1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) .
Propiedades
Fórmula molecular |
C9H21N3O |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
1-[4-(2-aminoethyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C9H21N3O/c1-9(13)8-12-6-4-11(3-2-10)5-7-12/h9,13H,2-8,10H2,1H3 |
Clave InChI |
RIJVOTKRVIPNIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCN(CC1)CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


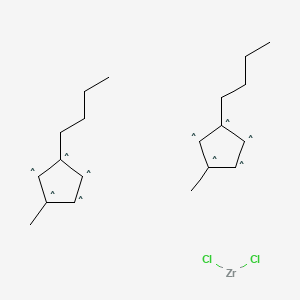
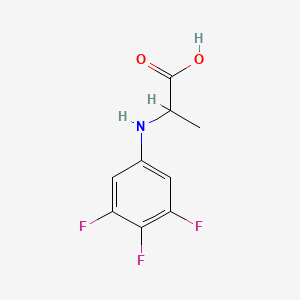
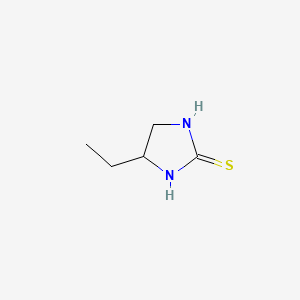

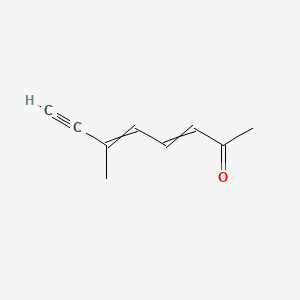
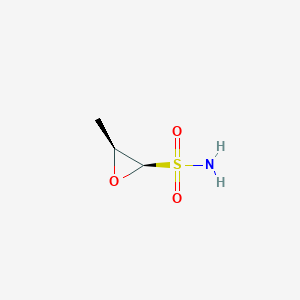

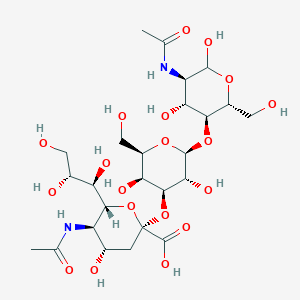
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)

![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)

